molecular formula C12H10ClNO B7463705 [5-(4-Chlorophenyl)pyridin-2-yl]methanol

[5-(4-Chlorophenyl)pyridin-2-yl]methanol

Cat. No. B7463705
M. Wt: 219.66 g/mol
InChI Key: FXFINJOIDVEKCL-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)pyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)pyridin-2-yl]methanol is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and physiological effects:
[5-(4-Chlorophenyl)pyridin-2-yl]methanol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNF-α). It has also been shown to decrease the level of prostaglandin E2 (PGE2), a mediator of pain and inflammation. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

[5-(4-Chlorophenyl)pyridin-2-yl]methanol has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to exhibit high purity and yield. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol has been reported to exhibit low toxicity and side effects. However, one of the limitations of [5-(4-Chlorophenyl)pyridin-2-yl]methanol is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of [5-(4-Chlorophenyl)pyridin-2-yl]methanol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol could be further modified to improve its solubility and bioavailability, which may enhance its efficacy and potential applications.

Synthesis Methods

The synthesis of [5-(4-Chlorophenyl)pyridin-2-yl]methanol can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with 2-pyridylboronic acid, followed by reduction with lithium aluminum hydride. Both methods have been reported to yield high purity and yield of [5-(4-Chlorophenyl)pyridin-2-yl]methanol.

Scientific Research Applications

[5-(4-Chlorophenyl)pyridin-2-yl]methanol has been extensively used in scientific research for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of bioactive compounds. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

[5-(4-chlorophenyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFINJOIDVEKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Chlorophenyl)pyridin-2-yl]methanol

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